molecular formula C12H12BrF2NO2 B2450139 (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone CAS No. 2309536-80-7

(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone

Cat. No. B2450139
CAS RN: 2309536-80-7
M. Wt: 320.134
InChI Key: WLCYEULBYLFZHE-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone, also known as BDA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BDA belongs to the class of azetidinone compounds, which have been studied for their ability to inhibit various enzymes and receptors in the body. In

Mechanism Of Action

(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone exerts its effects through the inhibition of various enzymes and receptors in the body. Specifically, (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as histone deacetylases (HDACs), which play a role in cancer development. (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine in the brain. This mechanism of action suggests that (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone may have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can induce apoptosis, or programmed cell death, in cancer cells. (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been shown to reduce inflammation in animal models of inflammatory diseases. (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has also been shown to increase dopamine levels in the brain, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. However, one limitation of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is its complex synthesis method, which makes it challenging to produce in large quantities. In addition, further research is needed to determine the safety and efficacy of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone in humans.

Future Directions

Future research on (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone should focus on its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In addition, further research is needed to determine the safety and efficacy of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone in humans. Future studies should also explore the potential use of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone in combination with other drugs for enhanced therapeutic effects. Finally, research should focus on developing more efficient and cost-effective methods for synthesizing (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone.
In conclusion, (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. Studies have shown that (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can inhibit the activity of enzymes and receptors involved in cancer, inflammation, and neurological disorders. While (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has potential therapeutic applications, further research is needed to determine its safety and efficacy in humans. Future research should focus on exploring the potential use of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone in combination with other drugs and developing more efficient methods for synthesizing (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone.

Synthesis Methods

The synthesis of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone involves several steps, including the reaction of 2-bromo-5-methoxybenzaldehyde with ethyl 2-bromoacetate, followed by the hydrolysis of the resulting ester and subsequent reaction with difluoromethylamine. The final step involves the conversion of the resulting intermediate to (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone through a series of reactions. The synthesis of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a complex process that requires specific reagents and conditions, making it challenging to produce in large quantities.

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Research has shown that (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can inhibit the activity of enzymes and receptors involved in these processes, making it a promising candidate for drug development. In addition, (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO2/c1-18-8-2-3-10(13)9(4-8)12(17)16-5-7(6-16)11(14)15/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCYEULBYLFZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone

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